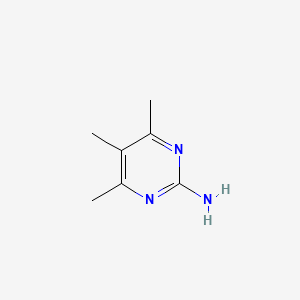

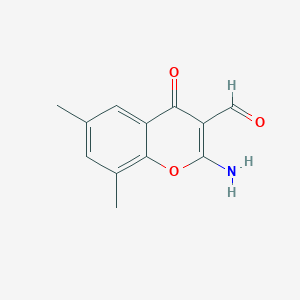

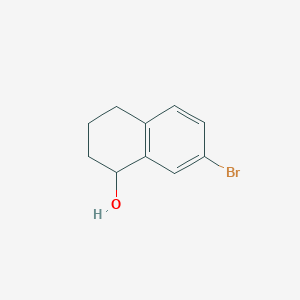

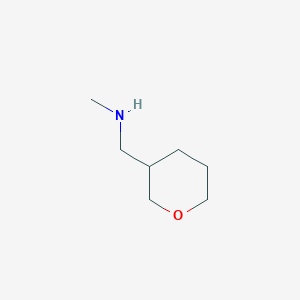

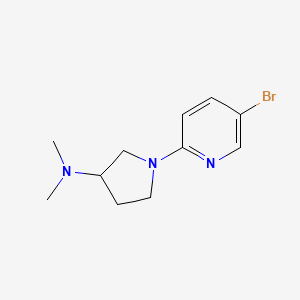

1-(5-溴吡啶-2-基)-N,N-二甲基吡咯烷-3-胺

描述

The compound "1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine" is a chemical of interest in the field of organic synthesis, particularly in the synthesis of substituted pyridines. The research on related compounds involves the development of synthetic pathways that allow for the creation of complex molecules with potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds, such as N-alkyl-2-aminopyridines, has been demonstrated through a step-by-step process involving palladium-catalyzed reactions. The method starts with a regioselective bromination of pyridinium N-(pyridin-2-yl)aminide, followed by a Suzuki–Miyaura cross-coupling with boronic acids to yield monosubstituted aminides. Further bromination and coupling reactions lead to the formation of pyridinium N-(3,5-diarylpyridin-2-yl)aminides. The final step involves a regioselective alkylation on the exo-nitrogen and reduction of the N–N bond to produce highly substituted 2-aminopyridines .

Molecular Structure Analysis

While the specific molecular structure of "1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine" is not detailed in the provided papers, related compounds such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide have been characterized using spectroscopic techniques and X-ray crystallography. These compounds exhibit complex molecular geometries with multiple substituents affecting the overall shape and electronic distribution. The crystal structure of the related compound shows two symmetry-independent molecules with consistent bond lengths and angles, indicating a stable configuration .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are characterized by their selectivity and efficiency. The palladium-catalyzed reactions enable the formation of carbon-carbon bonds through cross-coupling processes, which are essential for the construction of the pyridine core with various substituents. The regioselective bromination and alkylation steps are crucial for achieving the desired substitution pattern on the pyridine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine" can be inferred from related compounds. These properties are influenced by the presence of bromine and other substituents on the pyridine ring, which can affect the compound's reactivity, boiling point, melting point, and solubility. The introduction of the N,N-dimethylpyrrolidin-3-amine moiety is likely to impact the basicity and nucleophilicity of the molecule. The spectroscopic data, such as FT-IR, NMR, and elemental analysis, provide insights into the functional groups present and the purity of the synthesized compounds .

科学研究应用

催化反应和合成

该化合物用于钯配合物催化的选择性胺化过程中,展示了其在有机合成中的重要性,特别是在复杂分子的构建中。例如,多卤代吡啶的选择性胺化已由钯-Xantphos配合物有效催化,产率高,且选择性高 (Ji、Li 和 Bunnelle,2003)。

结构表征和多态性

该化合物的衍生物因其结构特征而受到探索,揭示了对多态性和分子相互作用的见解。多晶型的结构表征证明了该化合物形成不同晶体结构的多功能性,这对于理解其物理性质和反应性至关重要 (Böck、Beuchel、Goddard、Imming 和 Seidel,2020)。

先进材料和配体开发

其衍生物已应用于先进材料和配体的开发。例如,已经合成了空间位阻大的氨基吡啶的锂和钾酰胺,展示了该化合物在新有机金属材料和催化剂开发中的潜力 (Scott、Schareina、Tok 和 Kempe,2004)。

有机化学中的机理研究

机理研究已利用该化合物更好地理解复杂反应,例如分子内胺化过程。这些研究有助于揭示反应途径的复杂性以及催化剂在促进特定转化中的作用 (Loones、Maes、Herrebout、Dommisse、Lemiére 和 Veken,2007)。

新型合成和化学转化

进一步的研究集中于从相关的吡啶鎓化合物合成卤代和芳基化衍生物,说明了该化合物在生成具有各种化学领域潜在应用的新型分子实体中的效用 (Filace、Sucunza、Izquierdo、Burgos 和 Alvarez-Builla,2013)。

安全和危害

属性

IUPAC Name |

1-(5-bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3/c1-14(2)10-5-6-15(8-10)11-4-3-9(12)7-13-11/h3-4,7,10H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPJCCKHBQLBST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469159 | |

| Record name | 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine | |

CAS RN |

690264-82-5 | |

| Record name | 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。